molecular formula C17H14N6O3 B2962783 N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 604754-48-5

N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2962783
CAS RN: 604754-48-5
M. Wt: 350.338
InChI Key: TXLQPMHFJNKQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that has been synthesized and evaluated for its antimicrobial activity . It has shown good activity against representative bacterial and fungal strains .

Scientific Research Applications

Based on the available information, here is a comprehensive analysis of the scientific research applications of the compound known by various names, including “N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide”:

Cancer Treatment: CDK2 Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential in cancer treatment through CDK2 inhibition . CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein involved in cell cycle regulation, and its inhibition can selectively target tumor cells . Compounds with this structure have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (hepatocellular carcinoma) .

Anticancer Activity: Renal Cancer

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . Some compounds demonstrated good to moderate activity, particularly against renal cancer cell lines .

Anticancer Evaluation: Lung Carcinoma

Novel pyrimido[5,4-e][1,2,4] derivatives of the pyrazolo[3,4-d]pyrimidine class have been evaluated for their anticancer properties . These compounds were found to be very active against human lung carcinoma (A549) cell line, with inhibition ratios between 60 and 97% .

Ligands for Translocator Protein (TSPO)

Pyrazolo[1,5-a]pyrimidine acetamides, which are closely related to the compound , have been identified as potent ligands for the 18 kDa translocator protein (TSPO) . TSPO is associated with the regulation of cholesterol transport and steroidogenesis, and it has implications in neuroinflammation and neurodegeneration .

Antibacterial and Antifungal Properties

New derivatives containing the pyrazolo[3,4-d]pyrimidine linkage have been evaluated for their antibacterial and antifungal activities . The results indicated moderate activity against certain strains, such as B. cinerea and A. solani .

Pharmacological Potential

The pyrazolo[3,4-d]pyrimidine core is considered a privileged structure in biologically active compounds due to its similarity to natural purines . It encompasses pharmacological potential as antiviral, antimicrobial, antitumor, and for treating Parkinson’s disease, among other conditions .

Molecular Modeling Investigations

The compound’s structure allows for molecular modeling investigations to understand its interaction with biological targets . This is crucial for drug design and optimization, where the compound’s binding affinity and selectivity can be enhanced .

Cell Cycle Progression and Apoptosis Induction

Selected compounds from this class have been studied for their effects on cell cycle progression and apoptosis induction within cancer cells . These studies are vital for understanding the mechanism of action and for developing targeted cancer therapies .

Mechanism of Action

Target of Action

The primary target of N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, also known as 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI), is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression, particularly at the G1/S and S phase transitions .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have shown suitable pharmacokinetic properties in in silico admet studies .

Result of Action

The inhibition of CDK2 by this compound leads to cell cycle arrest . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic . The compound has shown superior cytotoxic activities against various cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the potency of the compound . Acidotic conditions can increase the potency of the compound

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-11-7-14(21-26-11)20-15(24)9-22-10-18-16-13(17(22)25)8-19-23(16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLQPMHFJNKQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.